molecular formula C7H7ClOS B8449718 2-(3-Thienyl)propionic acid chloride

2-(3-Thienyl)propionic acid chloride

Cat. No. B8449718
M. Wt: 174.65 g/mol
InChI Key: UANYLLXZWAVEAI-UHFFFAOYSA-N
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Patent
US05296454

Procedure details

The 2-(3-thienyl)propionic acid (22.9 g) was dissolved in chloroform (60 ml), to which was added thionyl chloride (20 g), followed by 30 minutes refluxing. The reaction was carried out in a similar manner to the foregoing Example 9 to obtain 2-(3-thienyl)propionic acid chloride with bp 76°-78° C./2.0 torr.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7](O)=[O:8])=[CH:2]1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7]([Cl:13])=[O:8])=[CH:2]1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
S1C=C(C=C1)C(C(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=C(C=C1)C(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.